molecular formula C26H32O11 B1181418 Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside CAS No. 107870-88-2

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside

Cat. No.: B1181418
CAS No.: 107870-88-2
M. Wt: 520.5 g/mol
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Description

Chemical Significance in Plant Biochemistry

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside belongs to the lignan family, a class of phenylpropanoid dimers widely distributed in plants. Lignans and their glycosylated derivatives are critical for plant defense mechanisms, acting as antioxidants and antimicrobial agents. This compound is synthesized through the oxidative coupling of monolignols, followed by glycosylation, a process mediated by uridine diphosphate glycosyltransferases (UGTs).

The compound has been isolated from multiple plant species, including:

Plant Source Biological Role Key Study Findings Reference
Cistanche tubulosa Defense against oxidative stress Exhibits radical scavenging activity; modulates lipid peroxidation in plant tissues
Osmanthus fragrans Anti-inflammatory properties Inhibits nitric oxide production in macrophages, suggesting role in stress response
Cucurbita moschata Anti-adipogenic activity Suppresses adipocyte differentiation via C/EBPβ inhibition
Ligusticopsis wallichiana Structural component of lignin Participates in lignification processes, enhancing cell wall rigidity

Its glycosylated form enhances solubility, facilitating vacuolar storage and systemic transport within plant tissues. The beta-D-glucopyranoside moiety also influences interactions with microbial and herbivorous targets, contributing to ecological resilience.

Historical Context and Discovery

The compound was first reported in the late 20th century during phytochemical investigations of Cistanche tubulosa, a parasitic plant used in traditional medicine. Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry, confirming its identity as a glycosylated lignan.

Key milestones in its research include:

  • 1990 : Isolation from Cistanche tubulosa and preliminary characterization of its neolignan structure.
  • 2012 : Identification of anti-obesity properties in Cucurbita moschata extracts, linking the compound to metabolic regulation.
  • 2020 : Advances in synthetic biology enabled heterologous production in Escherichia coli, highlighting its biosynthetic pathway.

Recent studies have expanded its known distribution to Osmanthus fragrans and Indigofera heterantha, underscoring its ecological ubiquity.

Nomenclature and Structural Classification

The compound’s systematic name reflects its intricate structure:
IUPAC Name :
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol

Structural Features :

  • Core Structure : Comprises two coniferyl alcohol units linked via a β-5 bond, forming a dibenzofuran scaffold.
  • Glycosidic Bond : A beta-D-glucopyranose moiety attached at the C4 position, confirmed by HMBC and NOESY NMR correlations.
Property Detail
Molecular Formula C₂₆H₃₂O₁₁
Molecular Weight 520.5 g/mol
CAS Registry Number 107870-88-2
Synonyms Dehydrodiconiferyl alcohol glucoside; CHEMBL1086907; NPC43508

The stereochemistry of the glycosidic linkage (beta configuration) is critical for its biological activity, influencing interactions with cellular receptors and enzymes. X-ray crystallography and comparative CD spectroscopy have validated its absolute configuration, particularly the (2S,3R) and (2R,3S) chiral centers in the lignan core.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3/b4-3+/t16-,20+,21+,22-,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHQAUMLDQOFU-QXGRHDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

There are two primary methods for preparing Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside :

    Extraction from Plants: This compound can be extracted from plants like fennel. The extraction process involves isolating the compound from the plant material using solvents and purification techniques.

    Chemical Synthesis: this compound can also be synthesized chemically. The synthetic route typically involves the glycosylation of dehydrodiconiferyl alcohol with beta-D-glucopyranoside under specific reaction conditions.

Chemical Reactions Analysis

Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cytokinin-Substituting Activity
Historically, DCG was recognized for its cytokinin-substituting activity, which was thought to promote cell division and growth in plants. However, recent studies have challenged this notion. A comprehensive investigation revealed that DCG did not replicate the cytokinin activity previously reported, suggesting that earlier findings may have been influenced by contaminants or degradation products rather than the compound itself .

Antioxidant Properties
DCG has been studied for its antioxidant properties, which are significant in combating oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by free radicals. The antioxidative potential of DCG positions it as a candidate for further exploration in therapeutic applications related to oxidative stress-related diseases .

Applications in Plant Biology

Plant Growth Regulation
Despite the controversy surrounding its cytokinin activity, DCG's role in plant growth regulation remains an area of interest. It has been suggested that compounds like DCG could influence growth patterns and development processes in various plant species, although more research is needed to clarify these effects and mechanisms .

Pharmacological Research

Potential Therapeutic Uses
While DCG has not been fully validated for medical applications, its isolation from traditional medicinal plants suggests potential therapeutic uses. For instance, compounds derived from Ligusticopsis wallichiana have been used in traditional medicine systems, indicating a need for modern pharmacological studies to explore their efficacy and safety profiles .

Case Studies

StudyFindingsImplications
Cytokinin Activity Study Investigated the claimed cytokinin activity of DCG; results showed no significant effects on cell division or growth regulation in treated plants .Questions the validity of earlier claims about DCG's role as a growth regulator.
Antioxidant Activity Assessment Analyzed the antioxidant capacity of DCG using various assays; demonstrated significant free radical scavenging abilities .Supports further research into DCG as a potential therapeutic agent against oxidative stress-related conditions.
Isolation from Traditional Sources Identified DCG from Ligusticopsis wallichiana and assessed its traditional medicinal uses .Highlights the importance of integrating traditional knowledge with modern scientific investigation for drug discovery.

Mechanism of Action

The mechanism of action of Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways :

    Antioxidant Effect: The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.

    Anti-inflammatory Effect: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antibacterial Effect: this compound disrupts bacterial cell membranes and inhibits bacterial growth.

Comparison with Similar Compounds

Positional Isomers: 4-O- vs. 9-O-Glucosylation

DCG is differentiated from its positional isomer, dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside, by the site of glycosylation. For example:

  • In Dendrobium nobile, both 4-O- and 9-O-glucosides were isolated, but the 9′-β-glucopyranoside showed moderate cytotoxicity (IC₅₀: 16.8–100 µM) in HeLa, MCF-7, and A549 cells .

Structural Impact : The glucosylation position influences solubility, receptor binding, and metabolic stability. The 4-O-glucoside may have enhanced water solubility compared to aglycones, while the 9-O-derivative might exhibit stronger bioactivity due to spatial arrangement .

Stereochemical and Hydrogenation Variants

  • Dihydro Derivatives: Xanthium sibiricum yielded 7R,8S-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside, where the double bond in the coniferyl alcohol moiety is reduced. This hydrogenation likely alters radical-scavenging activity and interactions with cellular targets .

Glycosylation Complexity: Mono- vs. Di-Glucosides

  • Mono-Glucosides: DCG and its isomers are common in plants like Ilex pubescens and Stelleropsis antoninae .
  • 4,γ′-Di-O-Glucoside : Isolated from Astragalus membranaceus, this derivative’s dual glycosylation may enhance stability in aqueous environments, making it suitable for pharmaceutical formulations .

Cytotoxic Effects

Compound Source Activity (IC₅₀/Concentration) Reference
DCG (4-O-glucoside) Colocasia esculenta Not quantified
9-O-glucoside Colocasia esculenta 1.70% w/w in extract; cytotoxic
9′-β-glucopyranoside Dendrobium nobile 16.8–100 µM (HeLa, MCF-7, A549)
Dihydro-4-O-glucoside Xanthium sibiricum Antioxidant (radical scavenging)

Enzymatic and Hormonal Interactions

  • DCG was initially claimed to have cytokinin-like activity in plants, but subsequent studies questioned its efficacy, highlighting that minor structural changes (e.g., glycosylation site) critically affect hormone-mimetic properties .
  • Syringaresinol derivatives (e.g., syringaresinol-4-O-glucoside) from Stelleropsis antoninae showed stronger antioxidant activity than DCG, likely due to methoxy group interactions with reactive oxygen species .

Ecological and Pharmacological Significance

  • Plant Defense : DCG and its analogs are implicated in plant defense mechanisms. For instance, in Cistanche deserticola, these compounds may deter herbivores or pathogens .
  • Species-Specific Distribution : DCG is absent in some genera (e.g., Xanthium) but abundant in others (e.g., Colocasia), suggesting evolutionary specialization in biosynthetic pathways .
  • Therapeutic Potential: The 4-O-glucoside’s moderate bioactivity and low toxicity make it a candidate for adjuvant therapies, while dihydro and methylated variants could target neurological disorders .

Biological Activity

Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (DCG) is a phenylpropanoid-derived compound that has garnered attention for its potential biological activities, particularly in plant biology. This article explores the biological activity of DCG, synthesizing findings from various studies, including its effects on plant growth and cell division, as well as its structural characteristics and potential applications.

Chemical Structure and Synthesis

DCG is a glycosylated dilignol derived from coniferyl alcohol, characterized by a β-D-glucopyranoside moiety attached at the 4-position. The synthesis of DCG has been achieved through the coupling of diacetoxy-dehydrodiconiferyl alcohol with acetobromo-α-D-glucose, followed by deacetylation . The compound has been identified in various plant species, including Linum usitatissimum (flax), where it was found to accumulate in cell cultures .

Cytokinin-Substituting Activity

Historically, DCG was reported to exhibit cytokinin-substituting activity, which implies it could influence plant growth and development similarly to cytokinins, a class of plant hormones that promote cell division and growth. However, recent studies have challenged these claims. A comprehensive investigation revealed that DCG did not induce morphological changes in Arabidopsis seedlings or alter the expression of genes associated with cell division and cytokinin responses . Furthermore, the stimulation of tobacco callus formation previously attributed to DCG could not be replicated in controlled experiments. This raises questions about the validity of earlier reports regarding its bioactivity.

Uptake and Bioavailability

One significant finding is that while dehydrodiconiferyl alcohol (the aglycone) can be taken up by plant cells and converted into DCG, the latter itself does not appear to be effectively absorbed or utilized within the cells . This lack of uptake may explain the absence of observable biological effects attributed to DCG.

Phenolic Profiling

A study profiling phenolic compounds in Linum usitatissimum highlighted the presence of DCG and its structural characteristics through NMR spectroscopy. The analysis provided insights into its glycosidic linkage and molecular interactions within plant tissues .

Structural Analysis

The structural elucidation of DCG involved various spectroscopic techniques, including NMR and mass spectrometry. For instance, significant peaks were observed corresponding to specific hydrogen and carbon environments indicative of the glucose moiety and aromatic rings characteristic of phenolic compounds .

Comparative Analysis with Related Compounds

To contextualize the biological activity of DCG, it is useful to compare it with other related phenolic compounds:

Compound NameStructureReported ActivitySource
Dehydrodiconiferyl alcoholC₁₈H₁₈O₄Antioxidant propertiesVarious plants
Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (DCG)C₂₄H₂₈O₁₀Questionable cytokinin activityLinum usitatissimum
Seco-dehydrodiconiferyl alcohol 4-O-β-D-glucopyranosideC₂₄H₂₈O₁₀Antimicrobial activityAilanthus altissima

Q & A

Basic Research Questions

Q. What chromatographic and spectroscopic methods are recommended for purity assessment and structural identification of dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (DDCG)?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (e.g., 30:70 v/v) and UV detection at 280 nm for baseline separation . Cross-validate purity (≥95%) using diode-array detectors to confirm spectral homogeneity.
  • NMR : Employ ¹H and ¹³C NMR (in deuterated methanol) to resolve key signals:
  • Aromatic protons (δ 6.5–7.2 ppm) for the coniferyl alcohol moiety.
  • Anomeric proton of the glucopyranoside (δ 4.8–5.2 ppm, J = 7–8 Hz for β-linkage) .
  • Optical Rotation : Measure specific rotation ([α]D) in methanol (e.g., [α]²¹D = -45.8° for DDCG from Lychnis coronaria) to confirm stereochemical consistency .

Q. Which plant species are validated sources of DDCG, and what extraction protocols are effective?

  • Methodological Answer :

  • Sources :
  • Ligusticopsis wallichiana (primary source) .
  • Lychnis coronaria (reported with specific optical rotation data) .
  • Extraction : Use 70% ethanol (v/v) for maceration, followed by sequential liquid-liquid partitioning (ethyl acetate/water). Purify via silica gel chromatography (eluent: chloroform/methanol gradients) and finalize with preparative HPLC .

Q. How should DDCG be stored to maintain stability in laboratory settings?

  • Methodological Answer :

  • Store at -20°C in sealed, desiccated containers to prevent hydrolysis of the glycosidic bond .
  • Prepare working solutions in methanol or DMSO (≤10 mM) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for DDCG across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., aglycone derivatives) that may skew bioactivity .
  • Assay Standardization : Use uniform cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Source Variation : Compare DDCG isolated from Ligusticopsis wallichiana vs. Lychnis coronaria to assess species-dependent phytochemical profiles .

Q. What enzymatic pathways are implicated in the microbial degradation of DDCG?

  • Methodological Answer :

  • Catabolic Genes : Screen for β-glucosidases in Sphingobium spp. that hydrolyze the glucoside bond, releasing dehydrodiconiferyl alcohol (DCA). Subsequent oxidation of DCA involves ligninolytic enzymes (e.g., laccases) .
  • Metabolite Tracking : Use ¹³C-labeled DDCG and LC-HRMS to identify intermediates like vanillin and ferulic acid .

Q. What strategies enable the synthesis of DDCG analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Glycosylation : Chemoenzymatic synthesis using glycosyltransferases (e.g., GTFR) to modify the glucose moiety. For example, introduce vanilloyl groups to enhance antiviral activity, as seen in related lignans .
  • Aglycone Modification : Use Heck coupling to alter the coniferyl alcohol core, followed by enzymatic glucosidation .

Q. How does glycosylation impact the pharmacokinetics of DDCG compared to its aglycone?

  • Methodological Answer :

  • Absorption : Perform Caco-2 cell monolayer assays to compare permeability. Glucosylation typically reduces passive diffusion but enhances solubility (logP ~1.2 vs. 2.8 for aglycone) .
  • Metabolism : Incubate with human liver microsomes; glucosides resist CYP450 oxidation but undergo hydrolysis by gut microbiota β-glucosidases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside
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Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.